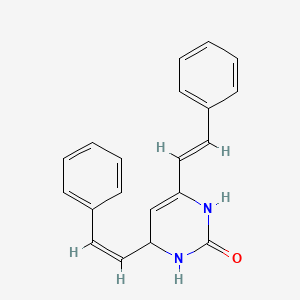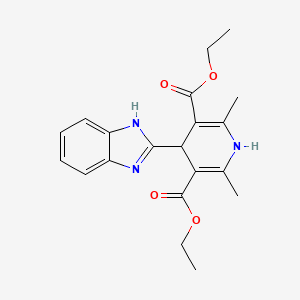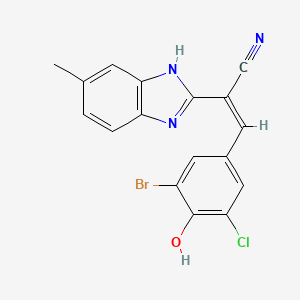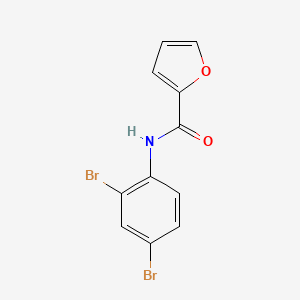
4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, also known as DHPM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. DHPM belongs to the family of pyrimidines, which are widely found in nature and have diverse biological activities.
Mécanisme D'action
The mechanism of action of 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have been shown to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis and repair. In addition, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have been shown to bind to the adenosine receptor, which is involved in various physiological processes, including inflammation, pain, and sleep.
Biochemical and Physiological Effects:
4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic activities. For example, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro and in vivo. In addition, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have been shown to scavenge free radicals and protect cells from oxidative stress. Furthermore, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have exhibited potent analgesic activity in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol has several advantages for lab experiments, including its easy synthesis, high yield, and diverse biological activities. However, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions when working with 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, including the choice of solvent, concentration, and exposure time.
Orientations Futures
There are several future directions for research on 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, including the development of new 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives with improved pharmacological properties, the elucidation of the mechanism of action of 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, and the evaluation of 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol as a potential therapeutic agent for various diseases. In addition, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol could be used as a building block for the synthesis of new materials with unique properties, such as optoelectronic devices and sensors. Furthermore, the use of 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol in combination with other drugs or therapies could enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
There are various methods for synthesizing 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol, including the Biginelli reaction, Hantzsch reaction, and Mannich reaction. The most common method for synthesizing 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction proceeds through a multicomponent reaction, forming 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol as the final product. The yield of 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for developing new drugs. 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have been synthesized and evaluated for their anticancer, antiviral, antifungal, and antibacterial activities. For example, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have exhibited potent antiviral activity against HIV, hepatitis B virus, and herpes simplex virus. Furthermore, 4,6-bis(2-phenylvinyl)-1,6-dihydro-2-pyrimidinol derivatives have shown promising antibacterial and antifungal activities against various pathogens.
Propriétés
IUPAC Name |
4-[(Z)-2-phenylethenyl]-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20-21-18(13-11-16-7-3-1-4-8-16)15-19(22-20)14-12-17-9-5-2-6-10-17/h1-15,18H,(H2,21,22,23)/b13-11-,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDVOYHMOJNND-HEEUSZRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C=C(NC(=O)N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2C=C(NC(=O)N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-3-isopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968930.png)



![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968965.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5968986.png)
![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![4-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5969004.png)
![N-{6-[(4-benzyl-1-piperidinyl)carbonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B5969013.png)
![5-(2-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969017.png)
![1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride](/img/structure/B5969023.png)
![4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide](/img/structure/B5969028.png)